molecular formula C20H18FN3O3 B11395951 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395951
M. Wt: 367.4 g/mol
InChI Key: DIITYNKYLNAIPN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyethyl group, and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution or cross-coupling reactions using fluorobenzene derivatives.

    Addition of the Hydroxyethyl Group: This step involves the alkylation of the intermediate compound with ethylene oxide or similar reagents.

    Incorporation of the Hydroxy-Methylphenyl Group: This step can be achieved through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and hydroxy-methylphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolo[3,4-c]pyrazole core.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines may be formed.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one imparts unique electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18FN3O3/c1-11-2-7-15(26)14(10-11)17-16-18(23-22-17)20(27)24(8-9-25)19(16)12-3-5-13(21)6-4-12/h2-7,10,19,25-26H,8-9H2,1H3,(H,22,23)

InChI Key

DIITYNKYLNAIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)F

Origin of Product

United States

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